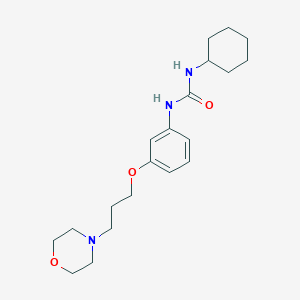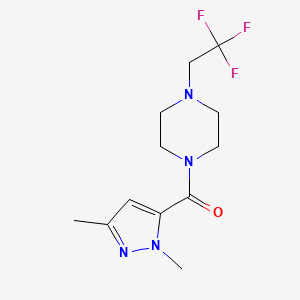![molecular formula C17H20ClN5O B12227607 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B12227607.png)
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a tetrahydroquinazoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting with the preparation of the chloropyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bases like sodium carbonate and solvents such as ethanol and dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to accelerate the reaction process and improve yields. This method is particularly useful for large-scale synthesis, where efficiency and cost-effectiveness are crucial .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium carbonate. The reactions are typically carried out in solvents such as ethanol, dioxane, and water .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while substitution reactions may produce various substituted piperidine and pyrimidine compounds .
Scientific Research Applications
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for the treatment of metabolic diseases like type 2 diabetes
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of the incretin GLP-1, making it a potential candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): This compound also targets GPR119 and has shown efficacy in rodent models of diabetes
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Another compound with a similar chloropyrimidine moiety, used in various pharmacological studies.
Uniqueness
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and its potential dual mechanism of action in stimulating insulin release and promoting incretin secretion. This dual action makes it a promising candidate for the development of new treatments for metabolic diseases .
Properties
Molecular Formula |
C17H20ClN5O |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C17H20ClN5O/c18-12-9-19-17(20-10-12)24-13-5-7-23(8-6-13)16-14-3-1-2-4-15(14)21-11-22-16/h9-11,13H,1-8H2 |
InChI Key |
DHMNHCYFBJFLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)OC4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-n-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12227551.png)
![1-(2,2-Dimethylcyclopropanecarbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12227560.png)
![6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12227562.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12227569.png)
![5-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12227573.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12227582.png)

![N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12227592.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methylpyrimidine](/img/structure/B12227596.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12227597.png)
![N-[(1,4-dioxan-2-yl)methyl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12227601.png)
